molecular formula C9H7BrF2O3 B1612024 Methyl 3-bromo-4-(difluoromethoxy)benzoate CAS No. 200956-56-5

Methyl 3-bromo-4-(difluoromethoxy)benzoate

Cat. No.: B1612024
CAS No.: 200956-56-5
M. Wt: 281.05 g/mol
InChI Key: PIVLQGBDVHMHDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-(difluoromethoxy)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 4-(difluoromethoxy)benzoate using bromine in the presence of a catalyst . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods: For industrial production, the preparation method involves high conversion rates, simple post-treatment, high product yield, and high product purity . The process is suitable for large-scale production and involves similar reaction conditions as the laboratory synthesis but optimized for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Major Products:

    Substitution: Formation of methyl 4-(difluoromethoxy)benzoate.

    Reduction: Formation of 3-bromo-4-(difluoromethoxy)benzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-4-(difluoromethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

Methyl 3-bromo-4-(difluoromethoxy)benzoate can be compared with other similar compounds such as methyl 4-bromo-3-methylbenzoate and methyl 4-(bromomethyl)benzoate These compounds share similar structural features but differ in their functional groups and chemical properties

Comparison with Similar Compounds

  • Methyl 4-bromo-3-methylbenzoate
  • Methyl 4-(bromomethyl)benzoate
  • Methyl 3-bromo-4-(methoxymethoxy)benzoate

Properties

IUPAC Name

methyl 3-bromo-4-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVLQGBDVHMHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596204
Record name Methyl 3-bromo-4-(difluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200956-56-5
Record name Benzoic acid, 3-bromo-4-(difluoromethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200956-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-4-(difluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl chlorodifluoroacetate (1.12 ml, 8.7 mmol) was added to a mixture of methyl 3-bromo-4-hydroxybenzoate (Description 64, 2.0 g, 8.7 mmol) and potassium carbonate (1.2 g, 8.7 mmol) in N,N-dimethylformamide (20 ml) and the mixture was heated at 65° C. for 16 h. The mixture was cooled, water (100 ml) was added and the mixture was extracted with ethyl acetate (2×100 ml). The combined organic fractions were dried (Na2SO4) and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with hexane/EtOAc (95:5) to give the title compound as a colorless solid (1.20 g, 49%). 1H NMR (250 MHz, CDCl3) δ8.31 (1 H, d, J 2.0 Hz), 8.22 (1 H, dd, J 8.5, 2.0 Hz), 7.05 (1 H, m), 6.61 (1 H, t, J 73 Hz), and 3.93 (3 H, s).
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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